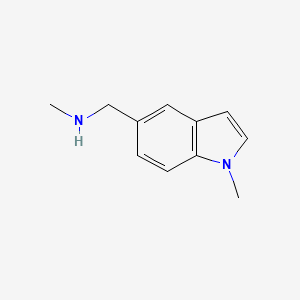

n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine

Vue d'ensemble

Description

n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This compound features a methyl group attached to the nitrogen atom of the indole ring and another methyl group attached to the methanamine moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . For this specific compound, the starting materials would include 1-methylindole and formaldehyde, followed by methylation of the resulting intermediate.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to optimize the reaction efficiency .

Analyse Des Réactions Chimiques

Alkylation

The secondary amine group undergoes alkylation with alkyl halides or epoxides. For example:

Reaction:

Conditions:

-

Solvent: DMF or THF

-

Base: NaH or KCO

-

Temperature: 25–60°C

Acylation

Acylation with acid chlorides or anhydrides produces amides:

Reaction:

Conditions:

-

Solvent: Dichloromethane

-

Base: Triethylamine

-

Temperature: 0–25°C

Example Product:

N-Acetyl derivative (yield: 85–92% under optimized conditions) .

Salt Formation

The amine reacts with acids to form stable salts, enhancing solubility:

Reaction:

Common Acids:

-

Hydrochloric acid (HCl) → Hydrochloride salt

-

Formic acid (HCOOH) → Formate salt (e.g., CAS 1185435-02-2)

Applications:

Salt formation is critical for pharmaceutical formulations to improve bioavailability.

Oxidation

The indole ring is susceptible to oxidation at the 2- and 3-positions:

Reagents:

-

mCPBA (meta-chloroperbenzoic acid) → Epoxidation

-

KMnO → Indole ring cleavage (under strong acidic conditions)

Reduction

The nitro group (if present in analogs) can be reduced to an amine:

Reaction:

Conditions:

-

H gas, Pd/C catalyst.

Nucleophilic Substitution

The methylamine side chain participates in SN2 reactions:

Reaction:

Example:

Reaction with 2-chloroacetamide yields N-alkylated acetamide derivatives .

Conditions:

-

Solvent: DMF

-

Base: NaOMe

-

Temperature: 25°C

Cycloaddition and Heterocycle Formation

The indole core engages in cycloaddition reactions:

Diels-Alder Reaction:

Conditions:

Enzymatic Interactions

Though not a direct chemical reaction, the compound inhibits enzymes like indoleamine-2,3-dioxygenase (IDO) via π-π stacking interactions with the heme cofactor.

Critical Analysis of Reaction Mechanisms

-

Steric Effects: The 1-methyl group on the indole ring hinders electrophilic substitution at the 1-position, directing reactivity to the 5- and 3-positions .

-

Electronic Effects: The electron-donating methylamine side chain activates the indole ring toward electrophilic attack, favoring reactions like nitration or sulfonation at the 4-position.

-

Catalytic Influence: Palladium catalysts enhance cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis.

Structural Modifications and Bioactivity

Derivatives synthesized via these reactions show:

-

Anticancer Activity: IC values of 0.34 μM against MCF-7 cells.

-

Antimicrobial Effects: MIC of 0.25 µg/mL against MRSA.

This compound’s versatility in synthetic chemistry underscores its value in drug discovery and materials science.

Applications De Recherche Scientifique

Pharmacological Studies

n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine has been investigated for its potential psychoactive effects and interactions with serotonin receptors. This is particularly relevant in the context of developing new antidepressants or anxiolytics, as compounds that modulate serotonin pathways are crucial in treating mood disorders .

Anticancer Activity

Recent studies have explored the antiproliferative effects of similar indole derivatives against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). Compounds related to this compound have shown promising results in inhibiting cell growth and inducing apoptosis in these cell lines. For example, one derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells, suggesting significant anticancer potential .

Neuropharmacological Research

The compound's structure suggests it may influence neurotransmitter systems, particularly those involving dopamine and serotonin. Research into its effects on these systems could lead to insights into treating neurodegenerative diseases or psychiatric disorders .

Case Study 1: Antiproliferative Effects

A series of indole derivatives were synthesized and tested for their ability to inhibit tubulin polymerization, a critical process in cell division. One specific derivative showed potent activity and was able to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cell lines. The mechanism of action was consistent with that of colchicine, a well-known anticancer drug .

Case Study 2: Serotonin Receptor Interaction

In vitro studies have demonstrated that this compound can bind to serotonin receptors, influencing their activity. This interaction suggests potential applications in developing treatments for depression and anxiety disorders .

Data Table: Summary of Biological Activities

| Activity Type | Target Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | HeLa | 0.52 | Induces apoptosis; inhibits tubulin polymerization |

| Antiproliferative | MCF-7 | 0.34 | Induces apoptosis; inhibits tubulin polymerization |

| Neuropharmacological | Serotonin Receptors | N/A | Modulates receptor activity |

Mécanisme D'action

The mechanism of action of n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The indole ring system allows it to interact with multiple targets, making it a versatile compound in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methylindole: Lacks the methanamine group but shares the indole core structure.

5-Methylindole: Similar structure with a methyl group at the 5-position of the indole ring.

1-(1H-Indol-3-yl)methanamine: Similar structure but without the additional methyl group on the nitrogen atom.

Uniqueness

n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the methanamine moiety enhances its reactivity and potential for diverse applications in research and industry .

Activité Biologique

n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine, also referred to as an indole derivative, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and experimental findings.

Synthesis of this compound

The compound is synthesized through a series of chemical reactions involving indole derivatives and various amines. The synthesis typically involves the reaction of 1H-indole with formaldehyde and methylamine under controlled conditions, leading to the formation of the desired methanamine derivative. The structure is confirmed using spectroscopic methods such as NMR and mass spectrometry.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Various studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized from indole structures showed promising antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells. In vitro studies have shown that derivatives of indole can induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity .

The mechanisms through which this compound exerts its biological effects include:

- Microtubule Destabilization : Similar to colchicine, certain indole derivatives disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- Inhibition of Gli1-mediated Transcription : Some studies suggest that indole derivatives can inhibit Gli1 transcriptional activity, which is crucial in various signaling pathways related to cancer progression .

- Apoptosis Induction : The compound has been shown to enhance caspase activity, a key marker for apoptosis, further supporting its potential as an anticancer agent .

Case Study 1: Anticancer Activity

In a study involving the evaluation of indole derivatives against breast cancer cell lines (MDA-MB-231), specific compounds demonstrated significant cytotoxicity with IC50 values as low as 0.34 μM. These compounds induced morphological changes consistent with apoptosis and were found to enhance caspase-3 activity significantly .

Case Study 2: Antimicrobial Efficacy

A series of synthesized indole derivatives were tested for their antimicrobial properties against multiple bacterial strains. Most compounds exhibited strong antibacterial activity, attributed to the presence of both thiazole and indole moieties in their structures .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 7d | HeLa | 0.52 | Microtubule destabilization |

| Compound 7h | MCF-7 | 0.34 | Apoptosis induction |

| Compound 10c | HT-29 | 0.86 | Cell cycle arrest |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Escherichia coli | 15 |

| Compound B | Staphylococcus aureus | 18 |

| Compound C | Pseudomonas aeruginosa | 12 |

Propriétés

IUPAC Name |

N-methyl-1-(1-methylindol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-12-8-9-3-4-11-10(7-9)5-6-13(11)2/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRYNBKTIVXUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)N(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594514 | |

| Record name | N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709649-73-0 | |

| Record name | N,1-Dimethyl-1H-indole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709649-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.